molecular formula C26H22Cl2N6O5S B12740820 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- CAS No. 151921-15-2

4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo-

Cat. No.: B12740820
CAS No.: 151921-15-2
M. Wt: 601.5 g/mol
InChI Key: MOQDHAHKRSLEAT-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including pyrimidinedione, azetidinyl, pyrazolyl, and thioxo groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the pyrimidinedione core through cyclization reactions.
  • Introduction of the azetidinyl group via nucleophilic substitution or cycloaddition reactions.
  • Attachment of the pyrazolyl group through condensation reactions.
  • Incorporation of the thioxo group using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophiles or electrophiles for substitution reactions, such as amines, alcohols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may produce alcohols.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interactions: Binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo- include:

  • Other pyrimidinedione derivatives.
  • Compounds containing azetidinyl groups.
  • Pyrazolyl-containing molecules.
  • Thioxo-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

151921-15-2

Molecular Formula

C26H22Cl2N6O5S

Molecular Weight

601.5 g/mol

IUPAC Name

1-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl]-3-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]acetyl]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H22Cl2N6O5S/c1-14-22(25(39)32(30(14)2)15-8-4-3-5-9-15)29-13-20(37)31-18(35)12-19(36)33(26(31)40)34-23(21(28)24(34)38)16-10-6-7-11-17(16)27/h3-11,21,23,29H,12-13H2,1-2H3

InChI Key

MOQDHAHKRSLEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)N3C(=O)CC(=O)N(C3=S)N4C(C(C4=O)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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